7-メチルグラミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

7-メチルグラミンを含むグラミン系分子は、潜在的な抗ウイルス活性を示しています . これにより、新しい抗ウイルス薬の開発において注目されています。

抗菌活性

7-メチルグラミンは、抗菌作用を示すことがわかっています . 特に抗生物質耐性が高まっている時代において、新しい抗生物質の開発に活用できる可能性があります。

抗真菌活性

この化合物は、抗真菌活性を示すことが実証されています . これにより、農業や医療で使用するための抗真菌剤の開発に役立つ可能性があります。

抗炎症活性

7-メチルグラミンは、抗炎症作用を示すことがわかっています . これにより、炎症性疾患の治療における潜在的な用途が示唆されています。

抗腫瘍活性

7-メチルグラミンの抗腫瘍活性は、それをがん研究の候補にしています . これは、新しいがん治療法の開発に潜在的に使用できる可能性があります。

アルツハイマー病治療

研究では、7-メチルグラミンがアルツハイマー病の治療に用途がある可能性があることが示されています . これにより、神経変性疾患の研究に新たな道を切り開きます。

殺虫活性

7-メチルグラミンは、殺虫活性を示すことが実証されています . これにより、特に農業における害虫駆除における潜在的な用途が示唆されています。

複雑な化合物の合成

7-メチルグラミンは、多くの複雑な化合物の合成に使用できる汎用性の高いビルディングブロックです . それは、高品質と純度を持つ研究用化学物質と特殊化学物質です .

作用機序

Target of Action

The primary targets of 7-Methylgramine are currently unknown . It is a research chemical and speciality chemical with high quality and purity . It is used in the synthesis of many complex compounds and serves as a useful intermediate .

Biochemical Pathways

It is a versatile building block in the synthesis of complex compounds, suggesting it may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 7-Methylgramine’s action are currently unknown .

生物活性

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, a compound belonging to the indole family, has garnered attention in recent years due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications based on available research findings.

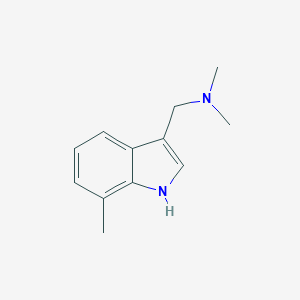

Chemical Structure and Properties

The compound's structure features a dimethylamino group attached to a 7-methylindole moiety, which is pivotal for its biological activity. Its molecular formula is C12H16N2 with a molecular weight of approximately 188.27 g/mol. The presence of the indole ring is significant as it is often associated with various pharmacological properties.

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine primarily functions as a methylating agent , influencing numerous biochemical pathways. Its ability to methylate nucleic acids and proteins can alter gene expression and protein function, which is crucial in cellular signaling and metabolic processes .

Enzyme Interactions

This compound has been shown to interact with several enzymes, including:

- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can lead to enhanced immune responses by preventing the breakdown of tryptophan, which is essential for T-cell function and proliferation.

- Methyltransferases : These enzymes facilitate the transfer of methyl groups to various substrates, impacting gene regulation and cellular metabolism.

Biological Activity

Research indicates that N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine exhibits various biological activities:

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds similar to N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine have shown IC50 values in the low micromolar range against these cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also displayed notable antibacterial properties against gram-positive bacteria. Studies report minimal inhibitory concentrations (MIC) in the range of 50–100 µM against strains like Staphylococcus aureus and Streptococcus pyogenes . This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine and its derivatives:

特性

IUPAC Name |

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCVAFRQMGNEDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160084 |

Source

|

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13712-78-2 |

Source

|

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。